molecular formula C18H24N4O3S B4142791 ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate

ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B4142791
M. Wt: 376.5 g/mol
InChI Key: PIIDVSXJEUCITQ-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate is a novel chemical entity designed for medicinal chemistry and drug discovery research, particularly in the field of anti-inflammatory agent development. This compound features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several clinically used drugs . The structure integrates a 1,2,4-triazole ring linked to an ethyl benzoate moiety via a thioether-propanamide chain, a design strategy observed in potent enzyme inhibitors reported in recent scientific literature . Compounds with analogous structures, specifically N-substituted 1,2,4-triazole derivatives, have demonstrated excellent inhibitory potential against the 15-lipoxygenase (15-LOX) enzyme, with some analogues showing IC50 values in the sub-micromolar range (e.g., 0.36 ± 0.15 µM), outperforming reference standards like quercetin . The 15-LOX enzyme is a key target in inflammatory disorders, asthma, atherosclerosis, and certain cancers . The inclusion of the 1,2,4-triazole scaffold is rationalized by its metabolic stability, ability to form hydrogen bonds, and participation in dipole-dipole interactions with biological targets . Researchers can utilize this compound as a lead structure or building block for further optimization in developing new therapeutic agents. In silico studies on similar molecules suggest favorable drug-likeness properties and good bioavailability, with a high probability of complying with Lipinski's and Veber's rules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-[2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-4-6-7-15-20-18(22-21-15)26-12(3)16(23)19-14-10-8-13(9-11-14)17(24)25-5-2/h8-12H,4-7H2,1-3H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIDVSXJEUCITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the Propanoyl Group: The propanoyl group can be attached through an acylation reaction using propanoyl chloride in the presence of a base.

    Formation of the Benzoate Ester: The final step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The triazole ring and sulfanyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester linkage allows for hydrolysis, releasing active metabolites that can exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the triazole substituents, linker groups, and benzoate modifications. Below is a detailed comparison with key examples from the literature:

Triazole-Substituted Benzoate Derivatives
Compound Name Triazole Substituent Linker Group Benzoate Modification Key Properties/Findings Reference
Ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate (Target Compound) Butyl Propanoylamino-sulfanyl Ethyl ester High lipophilicity (predicted); potential for membrane permeability -
Ethyl 4-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetoamido]benzoate (20) Phenyl, 4-(acetylamino)phenoxy Acetoamido-sulfanyl Ethyl ester M.p. 251.4–252.0°C; IR peaks at 1711 cm⁻¹ (C=O), 694 cm⁻¹ (C-S); moderate yield (60%)
(2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate - Benzamido-propanoyl Phenylpropyl acetate Designed for peptide-mimetic activity; stereochemistry influences bioactivity

Key Observations :

  • Triazole Substituents: The butyl group in the target compound enhances lipophilicity compared to phenyl or phenoxy substituents in analogs (e.g., compound 20) . This may improve pharmacokinetic properties such as absorption or blood-brain barrier penetration.
  • Linker Flexibility: The propanoylamino-sulfanyl linker in the target compound provides conformational flexibility, whereas rigid acetoamido-sulfanyl linkers (as in compound 20) may restrict molecular interactions .
  • Ester Reactivity : Ethyl benzoate derivatives (target compound and compound 20) exhibit higher stability than methyl or propyl esters, as evidenced by melting points and IR data .
Benzoate Esters with Amino/Alkoxy Modifications

highlights ethyl 4-(dimethylamino)benzoate as a co-initiator in resins, demonstrating superior reactivity (higher degree of conversion) compared to 2-(dimethylamino)ethyl methacrylate .

Physicochemical and Functional Comparisons

Thermal Stability and Spectral Features
  • Melting Points : Compound 20 (251–252°C) vs. the target compound (unreported but predicted >200°C due to similar aromatic/amide content).
  • IR Spectroscopy : Sulfanyl (C-S) stretches at ~694 cm⁻¹ are consistent across triazolylsulfanyl analogs , while ester carbonyl (C=O) peaks near 1711 cm⁻¹ confirm the benzoate core.

Biological Activity

Ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound incorporates a triazole moiety, an ethyl ester group, and a sulfanyl linkage, which contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C22H30N4O3SC_{22}H_{30}N_{4}O_{3}S. The presence of multiple functional groups suggests diverse interactions within biological systems.

Biological Activity

Research indicates that compounds containing the triazole ring exhibit significant biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound are summarized below:

Activity Description
Antifungal Exhibits activity against various fungal strains by inhibiting ergosterol synthesis.
Antibacterial Shows efficacy in disrupting bacterial cell wall synthesis and function.
Anticancer Induces apoptosis in cancer cells through mechanisms involving cell cycle regulation and oxidative stress.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as cytochrome P450s that are vital for the metabolism of various substrates in microorganisms and cancer cells.
  • Cellular Disruption : It can interact with cellular components like DNA or proteins, leading to cell death or inhibition of growth.
  • Oxidative Stress Modulation : The compound may enhance oxidative stress within cells, triggering apoptotic pathways.

Case Studies

Several studies have investigated the biological effects of triazole derivatives similar to this compound:

  • Antifungal Activity Study :
    • A study demonstrated that triazole derivatives significantly inhibited the growth of Candida species with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.
    • Ethyl 4-{(2-[5-butyltriazole])sulfanyl} derivatives showed comparable or enhanced activity against resistant strains.
  • Anticancer Efficacy :
    • In vitro studies revealed that triazole compounds induced apoptosis in breast cancer cell lines (MCF7) at concentrations as low as 10 µM.
    • Mechanistic studies indicated that these compounds led to increased levels of reactive oxygen species (ROS), promoting cell death.

Q & A

Basic: What are the key considerations for designing a synthetic route for ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate?

Answer:
The synthesis of this compound requires multi-step optimization, including:

  • Condensation reactions : Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
  • Coupling strategies : Amide bond formation between the propanoyl-sulfanyl-triazole intermediate and the ethyl 4-aminobenzoate moiety, typically using carbodiimide-based coupling reagents (e.g., DCC or EDC) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while chromatography (silica gel, gradient elution) ensures purity .
  • Yield optimization : Statistical design of experiments (DoE) can systematically vary parameters (temperature, stoichiometry, reaction time) to maximize yield .

Basic: How can spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm proton environments (e.g., ester carbonyl at ~168 ppm, triazole protons at ~7-8 ppm) and connectivity.
    • Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (expected m/z ~423.5 for [M+H]+^+).
  • Crystallography :
    • X-ray diffraction (XRD) : Single-crystal analysis using SHELX software refines bond lengths/angles and validates stereochemistry .
    • ORTEP diagrams : Visualize thermal ellipsoids and molecular packing via programs like ORTEP-3 .

Advanced: What computational approaches can predict the reactivity of the sulfanyl-triazole moiety in catalytic or biological systems?

Answer:

  • Quantum chemical calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to assess binding affinities and guide structure-activity relationship (SAR) studies .
  • Reaction path sampling : Transition state analysis identifies energetically favorable pathways for functionalization (e.g., alkylation of the triazole ring) .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

Answer:

  • Dose-response validation : Replicate assays across multiple concentrations (e.g., IC50_{50} curves) to confirm dose-dependent effects.
  • Control experiments : Use known inhibitors (positive controls) and solvent-only samples (negative controls) to rule out artifacts .
  • Structural analogs : Compare activity with derivatives (e.g., varying alkyl chain length) to isolate pharmacophore contributions .
  • Data triangulation : Cross-reference with computational predictions (e.g., docking scores) and spectroscopic data (e.g., binding-induced NMR shifts) .

Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?

Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .
  • Prodrug modification : Ester hydrolysis (e.g., ethyl → carboxylic acid) improves bioavailability but requires pH stability testing .
  • Accelerated stability studies : Monitor degradation (HPLC) under stress conditions (heat, light, humidity) to identify vulnerable functional groups (e.g., ester or amide bonds) .

Basic: What are the best practices for characterizing byproducts during synthesis?

Answer:

  • LC-MS/MS : Detect trace impurities via reverse-phase chromatography coupled with tandem MS fragmentation .
  • Isolation techniques : Preparative TLC or HPLC isolates byproducts for standalone NMR analysis .
  • Mechanistic inference : Compare byproduct structures to propose reaction intermediates (e.g., uncyclized thiosemicarbazide derivatives) .

Advanced: How can crystallographic data inform the design of derivatives with improved pharmacological properties?

Answer:

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to guide modifications enhancing crystal packing or solubility .
  • Torsion angle adjustments : Modify substituents (e.g., butyl chain) to reduce steric hindrance and improve target binding .
  • Polymorph screening : Identify stable crystalline forms with enhanced dissolution rates using solvent-drop grinding or thermal gradient methods .

Basic: What experimental protocols assess the compound’s potential as an enzyme inhibitor?

Answer:

  • Kinetic assays : Measure inhibition constants (KiK_i) via spectrophotometric monitoring of substrate conversion (e.g., NADH depletion at 340 nm) .
  • Enzyme selectivity panels : Test against related enzymes (e.g., kinases vs. phosphatases) to confirm specificity .
  • Circular dichroism (CD) : Monitor conformational changes in the enzyme upon compound binding .

Advanced: How can machine learning models accelerate the discovery of analogs with tailored properties?

Answer:

  • Descriptor-based QSAR : Train models on datasets of triazole derivatives to predict logP, solubility, or toxicity .
  • Generative chemistry : Use AI platforms (e.g., REINVENT) to propose novel analogs meeting predefined criteria (e.g., high binding affinity, low cytotoxicity) .
  • High-throughput screening (HTS) : Integrate robotic synthesis and automated bioassays to validate AI-predicted structures .

Advanced: What interdisciplinary methodologies address discrepancies between computational predictions and experimental results?

Answer:

  • Error analysis in DFT : Calibrate computational models using experimental data (e.g., XRD bond lengths) to improve accuracy .
  • Microkinetic modeling : Simulate reaction networks to identify unaccounted pathways (e.g., side reactions during amide coupling) .
  • Collaborative validation : Partner with crystallography and spectroscopy labs to cross-validate structural hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate
Reactant of Route 2
ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate

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